molecular formula C16H16Cl2N2O3S B4065621 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide

Cat. No. B4065621
M. Wt: 387.3 g/mol
InChI Key: DZNJCGRKAQUZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DCMG is a small molecule that has shown promising results in scientific research, particularly in the area of cancer treatment. In

Scientific Research Applications

DCMG has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DCMG has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, DCMG has also been studied for its potential use as an anti-inflammatory agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of DCMG is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. DCMG has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. DCMG has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects:
DCMG has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, DCMG has been found to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. DCMG has also been shown to induce autophagy, a process by which cells break down and recycle their own components, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using DCMG in lab experiments is its relatively simple synthesis method and low cost compared to other anticancer agents. However, one limitation is its low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab settings.

Future Directions

There are several future directions for research on DCMG. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of DCMG. Another area of interest is the investigation of DCMG's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCMG and its potential interactions with other drugs.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-3-6-13(7-4-11)19-16(21)10-20(2)24(22,23)15-9-12(17)5-8-14(15)18/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJCGRKAQUZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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